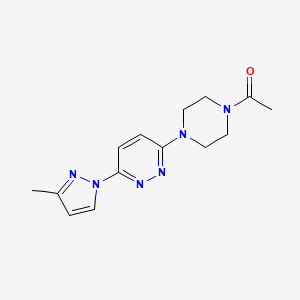
3-(4-acetyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds similar to "3-(4-acetyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine," involves various chemical reactions to introduce specific functional groups. For example, the reaction of hydrazide with carbon disulfide in the presence of potassium hydroxide produces 1,3,4-oxadiazole derivatives, while further reactions with hydrazine hydrate afford 4-amino-1,2,4-triazole derivatives. These reactions underscore the complexity and versatility of pyridazine synthesis (El-Mariah, Hosny, & Deeb, 2006).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of nitrogen atoms in the pyridazine ring, which significantly influences their chemical behavior. Studies involving density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks have been utilized to understand the molecular structure and interactions of pyridazine analogs, providing insights into their stability and reactivity (Sallam et al., 2021).
Chemical Reactions and Properties
Pyridazine compounds undergo various chemical reactions, demonstrating their reactivity and potential for modification. For instance, reactions with carbon disulfide, potassium hydroxide, and hydrazine hydrate produce a range of derivatives, including triazoles and thiadiazoles, which highlight the chemical versatility of these compounds. The ability to undergo cycloaddition and form arylazo derivatives further exemplifies the rich chemistry of pyridazine derivatives (Deeb, El-Mariah, & Hosny, 2004).
Physical Properties Analysis
The physical properties of pyridazine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The presence of substituents on the pyridazine ring affects these properties, which can be tailored for specific applications. X-ray diffraction (XRD) techniques have been employed to elucidate the crystal structures of these compounds, providing valuable information on their physical characteristics (Sallam et al., 2021).
Chemical Properties Analysis
The chemical properties of "3-(4-acetyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine" and related compounds are defined by their functional groups and molecular interactions. These properties determine the compound's reactivity, stability, and potential biological activity. For example, the antimicrobial activity of some pyridazine derivatives has been attributed to their specific chemical structures, demonstrating the importance of chemical properties in defining the utility of these compounds (Deeb, El-Mariah, & Hosny, 2004).
Eigenschaften
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-11-5-6-20(17-11)14-4-3-13(15-16-14)19-9-7-18(8-10-19)12(2)21/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVPGQDHEZKBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5528679.png)
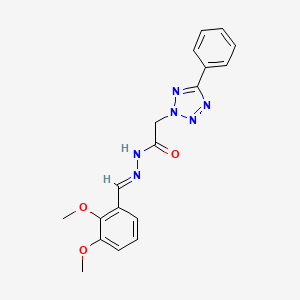
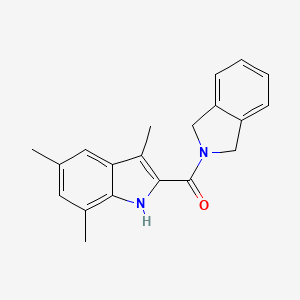
![6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5528683.png)
![1-(4-methylphenyl)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5528705.png)
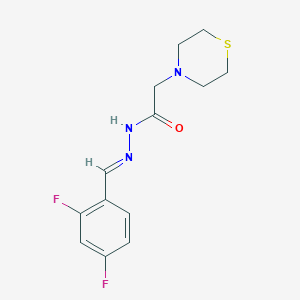
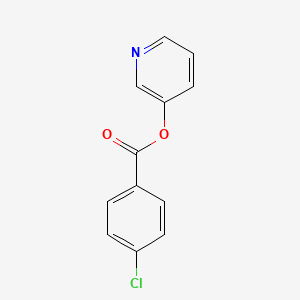
![3-[(hydroxyimino)methyl]-2,4,6-trimethylbenzyl acetate](/img/structure/B5528729.png)

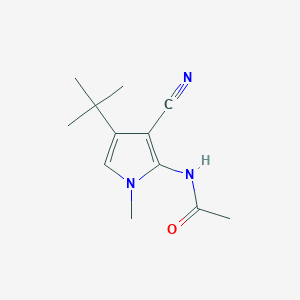
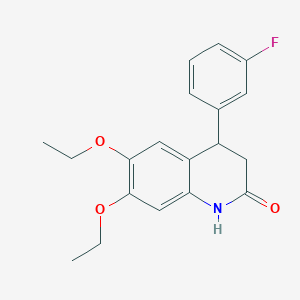
![4-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5528768.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5528774.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(6-cyclopropyl-4-pyrimidinyl)-3-pyrrolidinyl]-3-(methylthio)propanamide hydrochloride](/img/structure/B5528782.png)